N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the reaction of 2-chlorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2H-1,3-benzodioxole-5-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and hydrazide-containing molecules. Examples include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in scientific research and industry .
Properties
Molecular Formula |
C22H17ClN2O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(Z)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O4/c23-19-4-2-1-3-17(19)13-27-18-8-5-15(6-9-18)12-24-25-22(26)16-7-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12- |
InChI Key |
HYYDHXJURQJWIB-MSXFZWOLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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